molecular formula C25H28N2O4 B11251748 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide

Cat. No.: B11251748
M. Wt: 420.5 g/mol
InChI Key: HGCCARNLNKDTJE-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring, followed by the introduction of the indole moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with an indole moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide

InChI

InChI=1S/C25H28N2O4/c1-16(2)25(29)20-14-27(21-8-5-4-7-19(20)21)15-24(28)26-17(3)18-9-10-22-23(13-18)31-12-6-11-30-22/h4-5,7-10,13-14,16-17H,6,11-12,15H2,1-3H3,(H,26,28)

InChI Key

HGCCARNLNKDTJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC(C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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